Sarcosine anhydride

Catalog No.
S1533193
CAS No.
5076-82-4
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarcosine anhydride

CAS Number

5076-82-4

Product Name

Sarcosine anhydride

IUPAC Name

1,4-dimethylpiperazine-2,5-dione

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c1-7-3-6(10)8(2)4-5(7)9/h3-4H2,1-2H3

InChI Key

PKDGRAULLDDTRN-UHFFFAOYSA-N

SMILES

CN1CC(=O)N(CC1=O)C

Synonyms

1.4-Dimethyl-2.5-piperazinedione

Canonical SMILES

CN1CC(=O)N(CC1=O)C

Sarcosine anhydride, also known as N-methylacetyl anhydride, is a white crystalline solid. It is derived from sarcosine, an N-methylated amino acid. While its natural occurrence is not well documented, it is synthesized in laboratories for research purposes []. Limited information is available on its specific significance in scientific research, but its reactive nature suggests potential applications in organic synthesis [].


Molecular Structure Analysis

Sarcosine anhydride has the chemical formula C6H10N2O2 and a molecular weight of 142.16. Its structure features a five-membered cyclic anhydride ring formed between a carboxylic acid group and an amine group. The N-methyl group (CH3-N) is attached to the carbon atom adjacent to the carbonyl group (C=O) of the carboxylic acid. This structure allows sarcosine anhydride to act as a bifunctional reagent, meaning it can participate in reactions at two different sites within its molecule [].


Chemical Reactions Analysis

The primary application of sarcosine anhydride lies in its reactivity. Here are some key reactions:

  • Acylation: Due to the presence of the anhydride group, sarcosine anhydride readily reacts with nucleophiles (electron-rich species) in acylation reactions. This allows for the introduction of an acetyl group (CH3-CO-) onto various molecules, including alcohols, amines, and thiols. Here's a general equation for acylation with an alcohol (ROH):
C6H10N2O2 + ROH → R-C(O)-CH3 + CH3-N(CH3)-COOH

(Eq. 1) []

  • Hydrolysis: Sarcosine anhydride readily undergoes hydrolysis (reaction with water) to form N-methylacetic acid (sarcosine) and acetic acid:
C6H10N2O2 + H2O → CH3-N(CH3)-CH2-COOH + CH3-COOH

(Eq. 2) []


Physical And Chemical Properties Analysis

  • Solid at room temperature (due to its crystalline nature)
  • Relatively soluble in organic solvents like acetone and dimethylformamide (DMF) due to the presence of polar carbonyl and amine groups
  • Hygroscopic (absorbs moisture from the air) due to the anhydride functionality
  • Unstable in water (undergoes hydrolysis) []

Mechanism of Action (Unknown)

Sarcosine anhydride is likely to pose several safety hazards:

  • Corrosivity: The anhydride group can react with tissues, causing irritation and burns.
  • Lacrimation: Exposure to vapors may irritate the eyes and cause tearing.
  • Toxicity: Data on specific toxicity is lacking, but it's advisable to handle it with caution due to its potential to react with biomolecules.

Recommendations:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling sarcosine anhydride.
  • Consult a safety data sheet (SDS) for detailed handling and disposal procedures.

Limitations and Future Research

Information on sarcosine anhydride is limited, particularly regarding its specific applications and potential in biological research. Further studies could explore:

  • Its reactivity with various biomolecules for potential applications in drug development.
  • Its role in protein or peptide modification.
  • Its potential use as a building block in organic synthesis.

  • Hydrolysis: In the presence of water, sarcosine anhydride can hydrolyze to regenerate sarcosine.
  • Polymerization: It can participate in polymerization reactions, forming larger molecular structures when reacted with various amines and alcohols .
  • Formation of Complexes: Sarcosine anhydride can form complexes with organic proton donors, affecting its reactivity and solubility in different solvents .

Sarcosine anhydride exhibits several biological activities:

  • Metabolic Role: It acts as an intermediate in the metabolism of choline and glycine, playing a role in amino acid biosynthesis.
  • Neurotransmitter Modulation: Research indicates potential links between sarcosine and neurotransmitter systems, particularly regarding its effects on schizophrenia treatment .
  • Cancer Research: Studies suggest that sarcosine may influence cancer cell behavior, particularly in prostate cancer, indicating a possible role in tumor progression .

Several methods are employed for synthesizing sarcosine anhydride:

  • Strecker Synthesis: This method involves the reaction of methylamine with chloroacetic acid to produce sarcosine, which can then be converted to its anhydride form.
  • Direct Cyclization: Sarcosine can undergo cyclization under specific conditions to yield sarcosine anhydride directly.
  • Chemical Modification: Existing cyclic compounds can be chemically modified to introduce the sarcosine moiety, resulting in the formation of sarcosine anhydride .

Sarcosine anhydride has diverse applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing other complex organic molecules.
  • Pharmaceuticals: Its role in neurotransmitter modulation makes it a candidate for developing treatments for neurological disorders.
  • Biodegradable Surfactants: Sarcosine derivatives are utilized in producing environmentally friendly surfactants for personal care products .

Research has shown that sarcosine anhydride interacts with numerous organic compounds:

  • Hydrogen Bonding: Studies indicate significant hydrogen bonding interactions between sarcosine anhydride and various alcohols and amines, affecting its solvation properties and reactivity .
  • Complex Formation: The formation of stable complexes with proton donors has been observed, which can alter the physical properties of the compound and enhance its utility in various applications .

Several compounds share structural or functional similarities with sarcosine anhydride. Here is a comparison highlighting their uniqueness:

CompoundStructure TypeKey CharacteristicsUnique Features
SarcosineAmino AcidIntermediate in glycine metabolismNaturally occurring; sweet taste
DimethylglycineAmino Acid DerivativeMethylated derivative of glycinePlays a role in methylation processes
TrimethylglycineBetaineMethylated derivative involved in osmoregulationFunctions as a methyl donor
GlycineAmino AcidSimplest amino acid; building block of proteinsEssential for protein synthesis
AlanineAmino AcidNon-polar amino acid; important for protein structureCommonly found in proteins

Sarcosine anhydride is unique among these compounds due to its cyclic structure and dual functionality as both an amide and a carbonyl compound, allowing it to participate in diverse

XLogP3

-0.9

Other CAS

5076-82-4

Wikipedia

1,4-Dimethylpiperazine-2,5-dione

Dates

Last modified: 08-15-2023

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